molecular formula C14H13NO2 B12492189 N-hydroxy-N-(4-methylphenyl)benzamide CAS No. 1503-92-0

N-hydroxy-N-(4-methylphenyl)benzamide

Cat. No.: B12492189
CAS No.: 1503-92-0
M. Wt: 227.26 g/mol
InChI Key: ZHBNXSRJGAGOIO-UHFFFAOYSA-N
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Description

N-hydroxy-N-(4-methylphenyl)benzamide is a chemical compound intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Benzamide scaffolds are recognized in medicinal chemistry as privileged structures for developing pharmaceutical compounds, with derivatives demonstrating a range of potential biological activities . Specifically, the N-hydroxy benzamide moiety is a key pharmacophore in inhibitors for targets like Histone Deacetylases (HDACs) . Research on analogous compounds has shown that benzamide derivatives can exhibit promising antibacterial efficacy against various Gram-positive and Gram-negative bacterial strains . Furthermore, related hydroxybenzamide analogues have been investigated as potent inhibitors of key enzymatic targets such as JAK2 and EGFR, which are important in cell growth and survival pathways and are considered important targets in chemotherapies for malignancy solid tumors . Researchers can leverage this compound as a key intermediate or precursor in organic synthesis, particularly for constructing more complex heterocyclic systems . Handle with care, using appropriate personal protective equipment, and refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

1503-92-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-hydroxy-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H13NO2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10,17H,1H3

InChI Key

ZHBNXSRJGAGOIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of N-hydroxy-N-(4-methylphenyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-methylaniline with benzoic acid derivatives in the presence of activating agents such as thionyl chloride. The reaction conditions must be carefully controlled to optimize yield and minimize side reactions.

Direct Synthesis via N-(4-methylphenyl)hydroxylamine

The most direct and efficient route for preparing this compound involves the reaction between N-(4-methylphenyl)hydroxylamine and benzoyl chloride. This approach represents a straightforward acylation of the hydroxylamine nitrogen.

Reaction Scheme:

N-(4-methylphenyl)hydroxylamine + Benzoyl chloride → this compound
Experimental Procedure

Based on similar hydroxamic acid preparations, the following procedure can be employed:

  • N-(4-methylphenyl)hydroxylamine (1.0 g, 0.01 mol) is dissolved in diethyl ether.
  • Sodium bicarbonate (0.7 g, 0.01 mol) is added as a suspension in water (5.0 ml).
  • The mixture is stirred mechanically and cooled to 0°C or lower.
  • Benzoyl chloride (1.4 g, 0.01 mol) dissolved in ether is added dropwise over 60-90 minutes.
  • After complete addition, the mixture is allowed to warm to room temperature with continued stirring.
  • The resulting mixture is triturated with sodium bicarbonate solution to remove acidic impurities.
  • The product is filtered, washed with water, and dried.
  • Purification is achieved by crystallization from a mixture of benzene and petroleum ether.

Synthesis via 4-Methylaniline

An alternative approach involves the initial conversion of 4-methylaniline to N-(4-methylphenyl)hydroxylamine, followed by reaction with benzoyl chloride.

Preparation of N-(4-methylphenyl)hydroxylamine

N-(4-methylphenyl)hydroxylamine can be prepared by the reduction of p-nitrotoluene:

  • p-Nitrotoluene is reduced using zinc dust and ammonium chloride.
  • Typically, 2.5 g (0.02 mol) of freshly prepared N-(4-methylphenyl)hydroxylamine is obtained after purification.

Table 1: Reagents for N-(4-methylphenyl)hydroxylamine Preparation

Reagent Quantity Molar Ratio
p-Nitrotoluene - 1.0
Zinc dust - Excess
Ammonium chloride - Excess
Diethyl ether (solvent) 35 ml -

Detailed Reaction Parameters

The synthesis of this compound requires precise control of reaction conditions to achieve optimal yields and purity.

Temperature Effects

The reaction between N-(4-methylphenyl)hydroxylamine and benzoyl chloride is typically conducted at low temperatures (0°C or below) to control the reaction rate and minimize side products. External cooling in an ice bath is essential during the addition of the acid chloride.

Solvent Selection

Diethyl ether is commonly employed as the reaction solvent due to its:

  • Low reactivity with acid chlorides
  • Ability to dissolve both the hydroxylamine and acid chloride
  • Easy removal during workup
  • Promotion of the desired reaction pathway

Base Selection

Sodium bicarbonate or triethylamine serves as the base to:

  • Neutralize hydrogen chloride formed during the reaction
  • Prevent protonation of the hydroxylamine
  • Facilitate the nucleophilic attack by the hydroxylamine nitrogen

Purification Techniques

The crude this compound requires purification to obtain the desired product with high purity.

Crystallization

Crystallization from appropriate solvent systems is the preferred method:

  • Benzene/petroleum ether mixture yields crystalline product
  • Multiple crystallizations may be required to achieve high purity
  • Typical yield after crystallization: 60-90%

Column Chromatography

For more challenging purifications:

  • Silica gel is used as the stationary phase
  • Gradient elution with increasing concentrations of chloroform in petroleum ether (1%, 2%, and 3%)
  • Fractions containing the product are combined and concentrated

Structural Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques.

Spectroscopic Data

Table 3: Key Spectroscopic Features of this compound

Spectroscopic Method Key Features
IR Spectroscopy O-H stretching (3250-3110 cm⁻¹)
C=O stretching (1640-1610 cm⁻¹)
N-O stretching (924-960 cm⁻¹)
UV Spectroscopy Benzenoid absorption (270 nm in ethanol)
Band shifts depending on solvent polarity
¹H NMR Characteristic methyl peak (~2.3 ppm)
Aromatic protons (6.9-7.9 ppm)
N-OH proton (variable, depends on hydrogen bonding)

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Standard InChI: InChI=1S/C14H13NO2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10,17H,1H3
  • Canonical SMILES: CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O

Reaction Mechanism

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism:

  • The hydroxylamine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride.
  • A tetrahedral intermediate forms.
  • The chloride ion leaves, resulting in the formation of the hydroxamic acid.
  • The base (sodium bicarbonate or triethylamine) captures the released HCl.

This mechanism is consistent with general acylation reactions of hydroxylamine derivatives.

Factors Affecting Yield and Purity

Several factors can influence the success of this compound synthesis:

Reactant Purity

The purity of N-(4-methylphenyl)hydroxylamine is crucial, as impurities can lead to side reactions and reduced yields. Freshly prepared hydroxylamine derivatives generally give better results.

Reaction Time and Temperature

Prolonged reaction times or elevated temperatures can lead to:

  • Decomposition of the hydroxamic acid
  • Formation of secondary products
  • Lower overall yields

Addition Rate

The rate of acid chloride addition significantly impacts the reaction outcome:

  • Slow addition (60-90 minutes) favors the desired product
  • Rapid addition can lead to localized heating and side reactions
  • Controlled addition helps maintain the reaction temperature

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and N-hydroxy group are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Notes
Acidic HydrolysisConcentrated HCl, reflux4-Methylaniline + Benzohydroxamic acid derivativesProtonation of amide oxygen initiates nucleophilic attack .
Basic HydrolysisNaOH (aqueous), elevated temperatureSodium benzoate + N-Hydroxy-4-methylanilineHydroxide ion attack on carbonyl carbon .

Key Observation : The stability of the N–O bond in hydroxamic acids makes them less prone to rapid hydrolysis compared to simple amides .

Coordination with Metal Ions

Hydroxamic acids are known for their strong chelating properties, forming stable complexes with transition metals:

Metal Ion Reaction Conditions Complex Structure Application
Fe(III)Neutral pH, aqueous ethanolOctahedral Fe(III)-(N,O)₃ complexPotential use in iron sequestration .
Cu(II)pH 6–7, room temperatureSquare-planar Cu(II)-(N,O)₂ complexCatalytic applications in oxidation .

Structural Insight : The N-hydroxy group acts as a bidentate ligand, coordinating via the hydroxyl oxygen and amide nitrogen .

Oxidation and Reduction

The N-hydroxy group participates in redox reactions:

Reaction Type Reagents/Conditions Products Notes
OxidationMnO₂, acidic conditionsNitrosobenzene derivativeN–O bond cleavage yields nitroso compounds .
ReductionH₂/Pd-C, ethanolN-(4-Methylphenyl)benzamideHydrogenolysis of the N–O bond .

Thermodynamic Data :

  • ΔH° for related benzamide reductions: ~-170 kJ/mol .

Electrophilic Substitution

The aromatic rings undergo substitution reactions, with regioselectivity influenced by existing substituents:

Reaction Reagents Position Yield Reference
NitrationHNO₃/H₂SO₄, 0°CMeta to amide (benzamide ring)65–70%
SulfonationH₂SO₄, SO₃Para to methyl (toluene ring)55–60%

Mechanistic Note : Electron-withdrawing amide groups direct electrophiles to meta positions, while methyl groups activate para positions .

Hydrogen Bonding and Supramolecular Interactions

Crystallographic studies reveal intermolecular interactions stabilizing the solid-state structure:

Interaction Type Bond Length (Å) Angle (°) Structural Role
O–H···O (intramolecular)2.65145Stabilizes planar amide conformation .
N–H···O (intermolecular)2.89160Forms inversion dimers .

Crystal Packing : Chains along the100 axis are reinforced by C–H···O contacts, creating R₂²(7) ring motifs .

Thermal Decomposition

Thermogravimetric analysis (TGA) data for analogs shows:

Compound Decomposition Onset (°C) Major Products
This compound210–220CO₂, NH₃, toluene derivatives

Mechanism : Degradation proceeds via cleavage of the amide bond followed by decarboxylation .

Biological Relevance

While not directly studied for this compound, hydroxamic acids are known for:

  • Enzyme Inhibition : Potent inhibitors of histone deacetylases (HDACs) via zinc chelation .

  • Antimicrobial Activity : Disruption of microbial metalloenzymes .

Scientific Research Applications

Pharmacological Applications

N-hydroxy-N-(4-methylphenyl)benzamide has been identified for its potential pharmacological properties.

  • Antineoplastic Activity : The compound has been studied for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they promote the accumulation of acetylated histones, leading to altered gene expression that can inhibit tumor growth and induce apoptosis in cancer cells . Specifically, derivatives of this compound have shown effectiveness against various tumors, including meningioma and testicular lymphoma.
  • Analgesic and Anti-inflammatory Properties : Similar compounds within the benzamide class exhibit analgesic and anti-inflammatory effects. The presence of the hydroxyl group enhances interactions with biological targets, potentially leading to reduced pain and inflammation .
  • Neuroprotective Effects : Some studies suggest that compounds like this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves methods that allow for the introduction of the hydroxyl group onto the amide structure. Its planar molecular configuration, as evidenced by crystallographic studies, contributes to its stability and reactivity .

In material science, this compound is being explored for its potential use in creating advanced materials with specific thermal and mechanical properties. Its ability to form hydrogen bonds can lead to enhanced stability in polymer matrices.

  • Polymer Additives : The compound can be used as an additive in polymers to improve thermal stability and mechanical strength. Its incorporation into polymer blends may enhance their performance under stress conditions .

Organic Synthesis Precursor

This compound serves as a valuable precursor for synthesizing more complex organic molecules, including:

  • Benzoxazepines : This compound can be transformed into benzoxazepine derivatives through cyclization reactions, which are important in medicinal chemistry for developing new therapeutic agents .
  • Multi-targeted Compounds : Research indicates that derivatives of this compound can be designed to inhibit multiple biological targets, making them suitable candidates for treating complex diseases such as Alzheimer's disease through dual inhibition mechanisms .

Case Study 1: HDAC Inhibition

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant tumor growth inhibition correlated with increased histone acetylation levels, supporting its role as a potential therapeutic agent against malignancies .

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal death compared to control groups. The mechanism was attributed to modulation of oxidative stress pathways .

Mechanism of Action

The mechanism of action of N-hydroxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogues and their modifications:

Compound Name Structural Differences Key Functional Groups Biological Activity
N-hydroxy-N-(4-methylphenyl)benzamide Hydroxyl, 4-methylphenyl Hydroxamic acid HDAC inhibition, antitumor
HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide) Phenylacetyl group at C4 of benzamide Hydroxamic acid, acetyl HDAC inhibition (IC₅₀: 100–200 μM in HepG2/A549)
2-MMB (2-Methoxy-N-(4-methylphenyl)benzamide) Methoxy group at C2 of benzamide Methoxy Suppresses long QT syndrome in cardiac models
4-Chloro-N-(4-methylphenyl)-2-hydroxybenzamide Chloro and hydroxyl groups at C4 and C2 Chloro, hydroxyl Precursor for benzoxazepine synthesis
N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide Nitrophenyl-acetyloxy substituent Nitro, acetyloxy Biological applications in hydroxamic acid derivatives
Antitumor Activity
  • This compound: Demonstrates HDAC inhibitory activity, with lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA (vorinostat, LD₅₀ = 0.77 g/kg) while maintaining comparable tumor suppression .
  • HPAPB : Exhibits stronger antiproliferative effects against HepG2 and A549 cells, with an IC₅₀ range of 100–200 μM. Pharmacokinetic studies in rats show a biphasic elimination profile (t₁/₂ = 0.592 h, AUC = 40.942 μg·h/mL) .
Cardiovascular Activity
  • 2-MMB: Identified in a high-throughput screen as a suppressor of long QT syndrome, shortening ventricular action potentials via mechanisms distinct from glucocorticoid pathways .

Physicochemical and Pharmacokinetic Properties

Property This compound HPAPB 2-MMB
Molecular Weight (g/mol) 257.29 373.39 241.29
LogP ~2.1 (estimated) ~3.5 ~2.8
Solubility Moderate in polar solvents Low in aqueous media High in DMSO
Metabolic Stability Susceptible to peroxidative activation Stable in plasma Not reported
  • Metabolism: N-arylhydroxamic acids like the title compound undergo peroxidative activation, generating electrophilic intermediates that may contribute to carcinogenicity .

Biological Activity

N-hydroxy-N-(4-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H13NO2C_{14}H_{13}NO_2. Its structure includes a hydroxyl group attached to the nitrogen atom and a 4-methylphenyl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The hydroxyl and methyl groups enhance its binding affinity, allowing it to modulate enzyme activity effectively. This interaction can lead to inhibition or alteration of various biological pathways, which is crucial for therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been shown to impact several enzymatic pathways, which can have implications for drug development. For instance, it can inhibit enzymes involved in metabolic processes, thereby influencing drug metabolism and efficacy .

2. Anticancer Properties

This compound has demonstrated potential anticancer activity in various studies:

  • Case Study 1 : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) showed that this compound induces apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity .
  • Case Study 2 : Comparative studies revealed that this compound exhibited greater cytotoxic effects than standard chemotherapeutics like doxorubicin against certain cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
Anticancer ActivityMCF-71.2
Anticancer ActivityU-9370.75
Enzyme InhibitionVariousVaries

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered .

Q & A

Q. What are the standard synthetic routes for N-hydroxy-N-(4-methylphenyl)benzamide?

Methodology:

  • Step 1: React 4-methylaniline with benzoyl chloride in a two-step process involving hydroxylamine intermediates. A typical approach involves dissolving 4-methylaniline in a basic aqueous solution (e.g., sodium bicarbonate) and adding benzoyl chloride dropwise under controlled stirring. The reaction is maintained at 0–5°C to minimize side reactions .
  • Step 2: Purify the crude product via recrystallization using ethanol or methanol. Yield optimization requires pH control (alkaline conditions) and iterative addition of benzoyl chloride .
  • Note: Analogous methods for structurally related benzamides (e.g., N-benzoyl-N-phenylhydroxylamine) confirm the feasibility of this route .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodology:

  • Spectroscopy:
    • NMR: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the hydroxyamide group (δ 9–11 ppm for N–H) and aromatic protons (δ 6.5–8.0 ppm). Disappearance of the starting amine’s NH2_2 signal validates successful synthesis .
    • IR: Identify characteristic bands for C=O (1650–1680 cm1^{-1}) and N–O (930–960 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX-97 or WinGX) resolves the anti-conformation of the amide group and dihedral angles between aromatic rings. Hydrogen-bonding patterns (N–H···O) stabilize the crystal lattice .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodology:

  • Store under inert gas (N2_2 or Ar) at –20°C in amber glass vials to prevent photodegradation.
  • Avoid moisture: Use desiccants (e.g., silica gel) in sealed containers. Stability studies for similar benzamides suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodology:

  • DFT Calculations: Use B3LYP/6-311G(d) basis sets to compute HOMO-LUMO energies, molecular electrostatic potential (MEP), and Fukui indices. These predict reactive sites (e.g., the hydroxyl group for nucleophilic attacks) .
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., H···H, H···O) to quantify contributions to crystal packing. Software like CrystalExplorer visualizes dnorm_{\text{norm}} and curvedness indices .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Methodology:

  • Hydrogen Bonding: N–H···O bonds (2.8–3.0 Å) form supramolecular chains along the crystallographic axis. Synchrotron data (e.g., CCDC entry for 4-methyl-N-(4-methylphenyl)benzamide) validate these interactions .
  • Van der Waals Forces: Methyl groups contribute to hydrophobic packing. Mercury CSD 2.0 analyzes void spaces and packing similarity with related benzamides .

Q. How do reaction conditions influence the yield and purity of this compound during synthesis?

Methodology:

  • Temperature: Lower temperatures (–50°C) reduce side reactions (e.g., over-acylation). For example, coupling reagents like DCC/HOBt at –50°C improve regioselectivity .
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol facilitates recrystallization .
  • Catalysis: Titanium tetrachloride (TiCl4_4) accelerates amide bond formation in anhydrous conditions .

Q. What pharmacological targets are associated with this compound, and how are they validated experimentally?

Methodology:

  • Enzyme Inhibition: Screen against bacterial AcpS-PPTase using kinetic assays (IC50_{50} determination). Structural analogs (e.g., ML-364) inhibit Trypanosoma brucei via binding to ATP pockets .
  • Validation:
    • Fluorescence Quenching: Measure binding affinity with Pb2+^{2+} or Zn2+^{2+} ions via spectrofluorometry (λex_{\text{ex}} = 280 nm, λem_{\text{em}} = 340 nm) .
    • Molecular Docking: Use AutoDock Vina to simulate ligand-enzyme interactions. Compare with X-ray crystallographic data for validation .

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